

kyanite phase diagram and stability fields with andalusite and sillimanite

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Compound of Interest

Compound Name: **Kyanite**

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An In-depth Technical Guide to the **Kyanite**, Andalusite, and Sillimanite Phase Diagram and Stability Fields

This technical guide provides a comprehensive overview of the pressure-temperature (P-T) stability fields of the aluminum silicate (Al_2SiO_5) polymorphs: **kyanite**, andalusite, and sillimanite. Understanding the phase relationships between these minerals is fundamental in metamorphic petrology for determining the conditions under which rocks have formed and evolved. This document summarizes key quantitative data, details the experimental protocols used to determine the phase boundaries, and provides a visual representation of the Al_2SiO_5 phase diagram.

Introduction to the Al_2SiO_5 Polymorphs

Kyanite, andalusite, and sillimanite are nesosilicate minerals that share the same chemical formula, Al_2SiO_5 , but differ in their crystal structures.^[1] This polymorphism arises from the different coordination environments of the aluminum ions within the crystal lattice, which in turn are stable under distinct pressure and temperature regimes.^[2] Consequently, the presence of one or more of these minerals in a metamorphic rock serves as a powerful indicator of the metamorphic grade and the P-T path the rock has experienced.^{[2][3]}

- **Kyanite:** The high-pressure, relatively low-temperature polymorph. Its presence generally indicates metamorphism deep within the Earth's crust.

- Andalusite: The low-pressure, low- to moderate-temperature polymorph. It is often found in contact metamorphic aureoles.
- Sillimanite: The high-temperature polymorph, stable over a wide range of pressures.

The transitions between these three minerals are defined by univariant reaction lines on a pressure-temperature phase diagram, which intersect at a single invariant point known as the triple point, where all three minerals can coexist in equilibrium.

Quantitative Data on Stability Fields and the Triple Point

The precise locations of the phase boundaries and the triple point have been the subject of numerous experimental and theoretical studies. The work of Holdaway (1971) is a foundational and widely referenced experimental determination of the Al_2SiO_5 phase diagram.^{[3][4][5]} Subsequent studies have refined these conditions. The table below summarizes key quantitative data for the univariant reaction lines and the triple point from various sources.

Reaction	Pressure (kbar)	Temperature (°C)	Reference
Triple Point	~3.8	~501	Holdaway (1971)
4.5 ± 0.5	550 ± 35	Pattison (1992) in Spear and Cheney (1989) dataset ^[6]	
$\text{Kyanite} \rightleftharpoons \text{Andalusite}$	3.76	500	Holdaway (1971)
2.0	300	Holdaway (1971)	
$\text{Andalusite} \rightleftharpoons \text{Sillimanite}$	1.8	622	Holdaway (1971)
3.0	645 ± 20	Pattison (1992)	
$\text{Kyanite} \rightleftharpoons \text{Sillimanite}$	5.5	595	Holdaway (1971)
8.0	700	Bohlen et al. (1991)	

Experimental Protocols for Determining Phase Boundaries

The stability fields of the Al_2SiO_5 polymorphs are primarily determined through high-pressure, high-temperature experiments using apparatus such as the piston-cylinder device. These experiments aim to bracket the equilibrium conditions by observing the direction of reaction between two of the polymorphs at a given pressure and temperature.

Starting Materials and Sample Preparation

- Selection of Materials: High-purity, gem-quality natural single crystals or finely ground powders of **kyanite**, andalusite, and sillimanite are used as starting materials. Synthetic materials can also be employed.
- Sample Encapsulation: The starting materials, often a mixture of two polymorphs, are placed in a noble metal capsule, typically platinum or gold, to isolate them from the pressure medium and furnace assembly. The capsule is then welded shut.

Piston-Cylinder Apparatus and Experimental Procedure

The piston-cylinder apparatus is capable of generating the high pressures and temperatures required to simulate conditions within the Earth's crust.[7][8]

- Apparatus Setup: The encapsulated sample is placed within a pressure cell, which is typically made of a soft, ductile material like NaCl or talc/pyrex.[8][9] This cell is then placed inside a furnace assembly, which is in turn surrounded by a pressure vessel.
- Pressure and Temperature Control: Pressure is applied to the sample assembly by a hydraulic press acting on a piston. Temperature is generated by passing a current through a resistive furnace (e.g., graphite) and is monitored by a thermocouple placed near the sample capsule.[10]
- Experimental Run: The sample is brought to the desired pressure and temperature and held for a duration sufficient to allow for reaction to occur (hours to days).
- Quenching: At the conclusion of the experiment, the sample is rapidly cooled (quenched) by turning off the power to the furnace.[10] This preserves the mineral assemblage that was

stable at the high-pressure and high-temperature conditions.

Post-Experiment Analysis

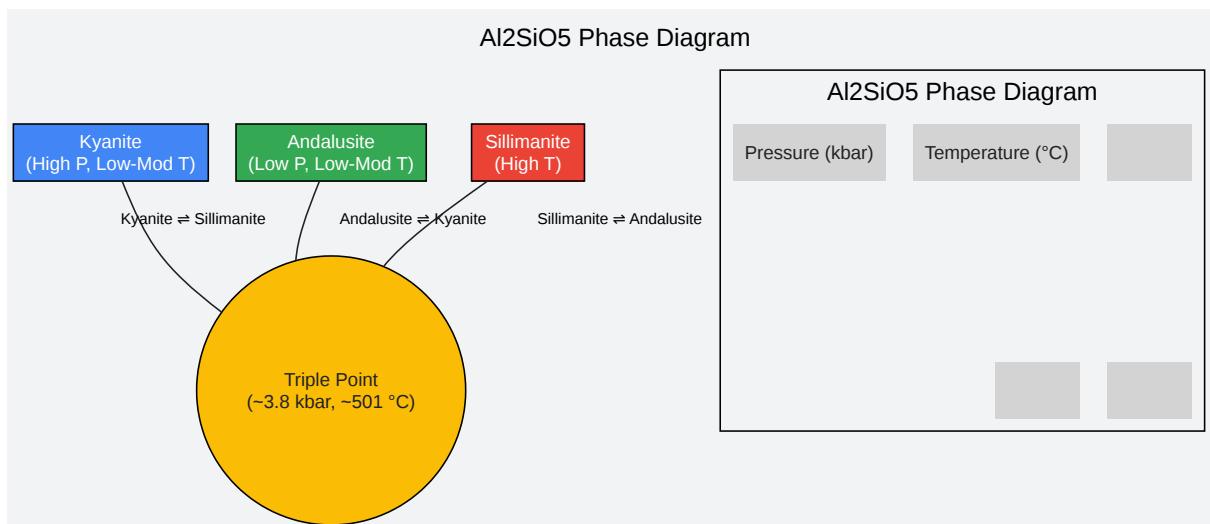
After quenching, the sample capsule is retrieved, opened, and the contents are analyzed to determine the direction of the reaction.

- Optical Microscopy: The run products are examined under a petrographic microscope to identify the growth of new crystals or the corrosion of existing ones.
- X-ray Diffraction (XRD): XRD is used to identify the mineral phases present in the run product and to determine their relative proportions. An increase in the intensity of the diffraction peaks of one polymorph at the expense of another indicates the direction of the reaction.
- Scanning Electron Microscopy (SEM): SEM can be used to provide high-resolution images of the run products, revealing textural evidence of reaction such as overgrowths or replacement features.

By conducting a series of experiments at different pressures and temperatures, the univariant reaction lines can be tightly constrained, and their intersection defines the triple point.

Visualization of the Al_2SiO_5 Phase Diagram

The following diagram, generated using the Graphviz DOT language, illustrates the stability fields of **kyanite**, andalusite, and sillimanite, and the location of their triple point.



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Caption: A simplified P-T phase diagram for the Al₂SiO₅ system.

Conclusion

The phase diagram of **kyanite**, andalusite, and sillimanite is a cornerstone of metamorphic petrology. The stability fields of these minerals, determined through rigorous experimental and theoretical work, provide invaluable constraints on the pressure and temperature conditions of metamorphism. While the general topology of the phase diagram is well-established, ongoing research continues to refine the precise locations of the phase boundaries and the triple point, and to investigate the influence of factors such as minor element substitution and reaction kinetics on the stability of these important indicator minerals.

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